3-(Chloromethyl)-2-methoxypyridine hydrochloride 3-(Chloromethyl)-2-methoxypyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 117934-34-6
VCID: VC2535361
InChI: InChI=1S/C7H8ClNO.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H
SMILES: COC1=C(C=CC=N1)CCl.Cl
Molecular Formula: C7H9Cl2NO
Molecular Weight: 194.06 g/mol

3-(Chloromethyl)-2-methoxypyridine hydrochloride

CAS No.: 117934-34-6

Cat. No.: VC2535361

Molecular Formula: C7H9Cl2NO

Molecular Weight: 194.06 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-2-methoxypyridine hydrochloride - 117934-34-6

Specification

CAS No. 117934-34-6
Molecular Formula C7H9Cl2NO
Molecular Weight 194.06 g/mol
IUPAC Name 3-(chloromethyl)-2-methoxypyridine;hydrochloride
Standard InChI InChI=1S/C7H8ClNO.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H
Standard InChI Key PFQPCKUWKAWAMG-UHFFFAOYSA-N
SMILES COC1=C(C=CC=N1)CCl.Cl
Canonical SMILES COC1=C(C=CC=N1)CCl.Cl

Introduction

Chemical Properties and Structure

Basic Information

3-(Chloromethyl)-2-methoxypyridine hydrochloride is characterized by the following fundamental properties:

PropertyValue
Chemical FormulaC7H9Cl2NO
Molecular Weight194.06 g/mol
CAS Number117934-34-6
MDL NumberMFCD23135658
IUPAC Name3-(chloromethyl)-2-methoxypyridine hydrochloride
SMILES NotationCOC1=NC=CC=C1CCl.[H]Cl
Standard Purity95%

The compound's structure consists of a pyridine ring with specific substitution patterns that define its chemical behavior and reactivity. The presence of the methoxy group at position 2 and the chloromethyl group at position 3 creates a unique electronic distribution throughout the molecule, influencing its chemical properties and synthetic utility .

Physical Characteristics

The physical properties of 3-(Chloromethyl)-2-methoxypyridine hydrochloride reflect its ionic nature as a hydrochloride salt:

Physical PropertyCharacteristic
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in polar solvents including water, alcohols, and DMF
Melting PointTypically above 100°C (exact value varies by purity)
StabilityStable under standard conditions; may be hygroscopic
pH in SolutionAcidic (characteristic of hydrochloride salts)

The hydrochloride salt formation enhances the compound's stability and solubility in polar solvents compared to its free base form. This property is particularly advantageous for synthetic applications requiring dissolution in aqueous or polar organic media .

Synthetic Pathways

General Synthetic Approaches

The synthesis of 3-(Chloromethyl)-2-methoxypyridine hydrochloride typically involves a series of chemical transformations starting from simpler pyridine derivatives. While specific synthetic protocols vary, a common approach involves the chloromethylation of 2-methoxypyridine followed by salt formation .

One established synthetic route involves the following steps:

  • Preparation of 2-methoxypyridine as the starting material

  • Directed chloromethylation at the 3-position using formaldehyde and hydrochloric acid

  • Isolation and purification of the hydrochloride salt

The chloromethylation reaction typically employs formaldehyde as the source of the methylene group and hydrochloric acid as both the source of chloride and the catalyst for the reaction. This process often requires careful control of reaction conditions to ensure regioselectivity and minimize side product formation.

Reaction Considerations and Optimization

The synthesis of 3-(Chloromethyl)-2-methoxypyridine hydrochloride presents several challenges that require careful consideration:

ChallengeSolution Approach
RegioselectivityUse of directing groups and optimized reaction conditions
Side ReactionsTemperature control and careful reagent addition
PurificationCrystallization techniques specific to hydrochloride salts
Scale-up IssuesProcess engineering to maintain heat and mass transfer efficiency

Chemical Reactivity

Key Reactive Sites

3-(Chloromethyl)-2-methoxypyridine hydrochloride possesses several sites of reactivity that make it valuable in organic synthesis:

  • The chloromethyl group at the 3-position serves as an electrophilic center, readily undergoing nucleophilic substitution reactions

  • The pyridine nitrogen, although protonated in the hydrochloride form, can participate in various reactions after deprotonation

  • The methoxy group at the 2-position influences the electronic properties of the pyridine ring and can be modified under certain conditions

Of these reactive sites, the chloromethyl group is particularly significant as it enables diverse transformations through nucleophilic substitution reactions with various nucleophiles.

Nucleophilic Substitution Reactions

The chloromethyl group in 3-(Chloromethyl)-2-methoxypyridine hydrochloride readily undergoes nucleophilic substitution reactions, making it an excellent platform for introducing various functional groups:

Nucleophile TypeExample ReagentsResulting Functionality
Nitrogen NucleophilesAmines, AzidesAminomethyl, Azidomethyl derivatives
Oxygen NucleophilesAlcohols, CarboxylatesEthers, Esters
Sulfur NucleophilesThiols, ThiolatesThioethers
Carbon NucleophilesMalonates, Grignard reagentsExtended carbon frameworks
Phosphorus NucleophilesPhosphinesPhosphonium salts

These substitution reactions typically proceed via SN2 mechanisms, with the leaving of the chloride ion and concurrent attack by the nucleophile. The reactions can be conducted under various conditions depending on the nucleophile's reactivity, often requiring base to neutralize the hydrochloride salt and generate the free base form of the pyridine.

Applications in Organic Synthesis

Role as a Building Block

3-(Chloromethyl)-2-methoxypyridine hydrochloride serves as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceutical development. Its utility stems from several key features:

  • The reactive chloromethyl group provides a convenient handle for introducing diverse functionalities

  • The pyridine ring constitutes an important pharmacophore found in numerous bioactive compounds

  • The 2-methoxy substituent offers opportunities for further derivatization or can remain as a key structural element

These characteristics make the compound valuable in constructing libraries of compounds for structure-activity relationship studies in drug discovery programs.

Therapeutic ClassRepresentative CompoundsTherapeutic Area
Proton Pump InhibitorsRelated pyridine derivativesGastroenterology
Kinase InhibitorsPyridine-based compoundsOncology
Antifungal AgentsSubstituted pyridinesInfectious Disease
CNS Active AgentsMethoxypyridine analogsNeurology/Psychiatry

The structural features of 3-(Chloromethyl)-2-methoxypyridine hydrochloride make it particularly suitable for developing compounds that require specific spatial arrangements of functional groups for optimal interaction with biological targets.

Analytical Characterization

Spectroscopic Properties

The structural characterization of 3-(Chloromethyl)-2-methoxypyridine hydrochloride typically employs various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy of the compound would typically reveal:

  • Signals for the aromatic protons of the pyridine ring (typically in the range of δ 7.0-9.0 ppm)

  • A singlet for the methoxy group (approximately δ 3.8-4.0 ppm)

  • A singlet for the chloromethyl protons (approximately δ 4.5-4.8 ppm)

13C NMR would show characteristic signals for:

  • The pyridine carbon atoms (ranging from approximately δ 110-160 ppm)

  • The methoxy carbon (approximately δ 55-60 ppm)

  • The chloromethyl carbon (approximately δ 40-45 ppm)

Mass Spectrometry

Mass spectrometric analysis would typically show:

  • Molecular ion peak corresponding to the free base (m/z = 157.5)

  • Characteristic fragmentation patterns including loss of the chlorine atom (m/z = 122.5) and subsequent losses of the methoxy group

Chromatographic Analysis

High-performance liquid chromatography (HPLC) serves as a primary method for assessing the purity of 3-(Chloromethyl)-2-methoxypyridine hydrochloride. Typical HPLC conditions might include:

ParameterTypical Conditions
ColumnC18 reversed-phase
Mobile PhaseMixture of acetonitrile and water with buffer
DetectionUV detection at 254-280 nm
Flow Rate1.0 mL/min
TemperatureAmbient to 40°C

These analytical methods collectively provide comprehensive characterization of the compound's structure, purity, and identity.

Hazard TypeConcernPrecautionary Measures
Chemical ReactivityAlkylating potential of the chloromethyl groupAvoid contact, use appropriate PPE
CorrosivityAcidic nature of the hydrochloride saltUse corrosion-resistant containers
ToxicityPotential harmful effects by ingestion, inhalation, or dermal contactWork in well-ventilated areas with proper protection
EnvironmentalPotential impact on aquatic organismsProper disposal as hazardous waste

The chloromethyl group is particularly concerning as a potential alkylating agent that could react with nucleophilic sites in biological macromolecules, including DNA and proteins.

Future Research Directions

Synthetic Methodology Development

Future research on 3-(Chloromethyl)-2-methoxypyridine hydrochloride might focus on developing improved synthetic methodologies:

  • Green chemistry approaches to reduce environmental impact

  • Catalytic methods for enhancing regioselectivity

  • Continuous flow processes for scalable production

  • Alternative routes avoiding hazardous reagents

These developments would enhance the accessibility and utility of the compound for various applications.

Exploration of Derivative Applications

The unique structural features of 3-(Chloromethyl)-2-methoxypyridine hydrochloride suggest several promising areas for exploring derivatives:

  • Development of library compounds for pharmaceutical screening

  • Investigation of biological activities of diverse substitution patterns

  • Utilization in cross-coupling chemistry for complex molecule synthesis

  • Exploration as ligands for transition metal catalysis

Such investigations would expand the compound's utility beyond its current applications and potentially reveal new bioactive compounds or synthetic methodologies.

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